3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione is a heterocyclic compound that belongs to the class of pyridazines. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry
Preparation Methods
The synthesis of 3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share similar core structures but differ in their substituents and pharmacological activities.
Properties
CAS No. |
923569-76-0 |
---|---|
Molecular Formula |
C12H9N3OS |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-methyl-7-phenyl-5H-[1,2]oxazolo[4,5-d]pyridazine-4-thione |
InChI |
InChI=1S/C12H9N3OS/c1-7-9-11(16-15-7)10(13-14-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17) |
InChI Key |
KKZVQIVHWSTRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=S)NN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.